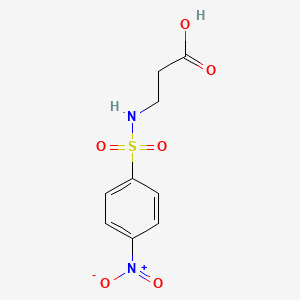

3-(4-Nitrophenylsulfonamido)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 626994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULOUVRHAKHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327023 |

Source

|

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179174-23-3 |

Source

|

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Nitrophenylsulfonamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Nitrophenylsulfonamido)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic substitution reaction between β-alanine and 4-nitrobenzenesulfonyl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary characterization of the final product. The information presented herein is intended to equip researchers with the knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key structural motif in numerous therapeutic agents. The synthesis of novel sulfonamide derivatives remains an active area of research in the pursuit of new and improved pharmaceuticals. This compound, also known as N-(4-nitrophenylsulfonyl)-β-alanine or N-nosyl-β-alanine, serves as a versatile intermediate for the elaboration of more complex molecules. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the construction of diverse molecular architectures.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound proceeds via a classic nucleophilic acyl substitution-type reaction at the sulfonyl group. The reaction involves the nucleophilic attack of the amino group of β-alanine on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride.

Reaction Scheme:

The reaction is typically carried out in an aqueous basic medium. The base plays a crucial dual role: it deprotonates the amino group of β-alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. A common choice for the base is sodium carbonate.

Here is a visual representation of the logical workflow for this synthesis:

Caption: A logical workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| β-Alanine | 89.09 | 5.0 g | 0.056 |

| 4-Nitrobenzenesulfonyl chloride | 221.62 | 12.4 g | 0.056 |

| Sodium Carbonate (anhydrous) | 105.99 | 11.9 g | 0.112 |

| Deionized Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolution of β-Alanine and Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (0.056 mol) of β-alanine and 11.9 g (0.112 mol) of anhydrous sodium carbonate in 100 mL of deionized water. Stir the mixture until all solids are dissolved. The solution may be gently warmed to aid dissolution.

-

Addition of 4-Nitrobenzenesulfonyl Chloride: To the stirred solution, add 12.4 g (0.056 mol) of 4-nitrobenzenesulfonyl chloride portion-wise over 15-20 minutes. The addition should be controlled to prevent excessive frothing.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up - Acidification: After the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

-

Work-up - Extraction: Extract the aqueous mixture with three 50 mL portions of ethyl acetate. Combine the organic layers.

-

Work-up - Washing and Drying: Wash the combined organic extracts with two 50 mL portions of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Crude Product: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₆S |

| Molecular Weight | 274.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 160-170 °C |

Spectroscopic Data (Predicted):

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~12.3 (s, 1H, COOH), ~8.4 (d, 2H, Ar-H), ~8.1 (t, 1H, NH), ~7.9 (d, 2H, Ar-H), ~3.2 (q, 2H, CH₂-N), ~2.4 (t, 2H, CH₂-COOH).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~172.5 (C=O), ~150.0 (C-NO₂), ~145.0 (C-S), ~128.5 (Ar-CH), ~124.5 (Ar-CH), ~40.0 (CH₂-N), ~35.0 (CH₂-C=O).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3100-2900 (C-H stretch), ~1710 (C=O stretch), ~1530 & 1350 (NO₂ stretch), ~1340 & 1160 (SO₂ stretch).

Safety and Handling Precautions

-

4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Ethyl acetate is flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthesis of this compound is a straightforward yet important transformation in organic synthesis. The protocol described in this guide is robust and can be readily implemented in a standard laboratory setting. The resulting product is a valuable intermediate for the development of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying principles and adhering to the detailed experimental procedure, researchers can successfully synthesize and characterize this versatile molecule.

References

- Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Journal of Chemical Society of Nigeria, 45(2), 249-260.

-

ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(4-Nitrophenylsulfonamido)propanoic acid (CAS 179174-23-3)

A Note to the Researcher: Comprehensive searches for detailed experimental data, peer-reviewed literature, and established protocols for 3-(4-Nitrophenylsulfonamido)propanoic acid have yielded limited specific information. This guide has been constructed by a Senior Application Scientist, leveraging expertise in organic synthesis, medicinal chemistry, and data from structurally analogous compounds to provide a robust and scientifically grounded resource. The protocols and theoretical discussions herein are intended to serve as a well-reasoned starting point for researchers. All information derived from related compounds is clearly cited to maintain scientific transparency.

Introduction

This compound, also known as N-(4-nitrophenylsulfonyl)-β-alanine, is a molecule of interest in the fields of medicinal chemistry and chemical biology. Its structure, featuring a flexible propanoic acid chain, a sulfonamide linker, and a nitrophenyl aromatic ring, suggests a potential for diverse biological activities. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The nitroaromatic group can act as a bioisostere for other functional groups and may participate in critical binding interactions with biological targets. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthesis protocol, and a discussion of its potential applications based on established chemical principles and data from related molecules.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 179174-23-3 | N/A |

| Molecular Formula | C₉H₁₀N₂O₆S | N/A |

| Molecular Weight | 274.25 g/mol | N/A |

| IUPAC Name | 3-[(4-nitrophenyl)sulfonylamino]propanoic acid | N/A |

| Predicted LogP | 0.8 | N/A |

| Predicted pKa (Carboxylic Acid) | ~4.5 | N/A |

| Predicted pKa (Sulfonamide N-H) | ~9-10 | N/A |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

β-Alanine

-

4-Nitrobenzenesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq) or sodium hydroxide (2.2 eq). The use of a base is critical to deprotonate the amino group of β-alanine, rendering it nucleophilic, and to neutralize the HCl byproduct of the reaction.

-

Addition of Sulfonyl Chloride: To the stirred solution of β-alanine, add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in 1,4-dioxane dropwise at 0-5 °C (ice bath). The addition is performed slowly to control the exothermic reaction. Dioxane is used as a co-solvent to solubilize the sulfonyl chloride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Acidification: After the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2. This step protonates the carboxylate group, causing the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under vacuum.

Characterization and Spectroscopic Analysis (Theoretical)

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, typically as two doublets in the downfield region (δ 7.5-8.5 ppm). The methylene protons of the propanoic acid chain will appear as two triplets, with the protons adjacent to the nitrogen being more deshielded than those adjacent to the carboxyl group. A broad singlet corresponding to the carboxylic acid proton will also be present, typically at a very downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. Signals for the two methylene carbons and the carbonyl carbon of the propanoic acid moiety will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

-

A C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Asymmetric and symmetric SO₂ stretches from the sulfonamide group (~1350 and ~1160 cm⁻¹).

-

Asymmetric and symmetric NO₂ stretches from the nitro group (~1530 and ~1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 274.25 g/mol .

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, its structural features suggest several areas for investigation.

Caption: Structural features and potential applications.

Antimicrobial Activity

The sulfonamide group is a cornerstone of antibacterial therapy. It acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The presence of the sulfonamide moiety in this compound makes it a candidate for screening against a panel of pathogenic bacteria. Studies on other propanoic acid derivatives have also shown promising antimicrobial activities.[1]

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases, which are involved in numerous physiological processes. The nitrophenyl group can participate in π-π stacking or hydrogen bonding interactions within an enzyme's active site, potentially enhancing binding affinity.

Chemical Probe Development

The carboxylic acid handle provides a convenient point for chemical modification. It can be converted to an ester or amide to modulate physicochemical properties or to attach reporter tags such as fluorophores or biotin. This would enable the use of this molecule as a chemical probe to identify and study its biological targets.

Conclusion

This compound is a compound with significant potential for discovery research. While direct experimental data is currently lacking in the public domain, this guide provides a solid theoretical framework for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is robust and based on well-understood chemical transformations. The predicted spectroscopic data and potential applications are grounded in the known properties of its constituent chemical motifs. It is the hope of this Senior Application Scientist that this guide will serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

-

Kumar, S. et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(4-Nitrophenylsulfonamido)propanoic acid

Introduction

3-(4-Nitrophenylsulfonamido)propanoic acid is a multifaceted organic molecule that stands at the intersection of several key chemical functionalities. It incorporates a propanoic acid backbone, a biologically significant sulfonamide linkage, and an electron-deficient 4-nitrophenyl aromatic ring. This unique combination of features makes it a molecule of considerable interest to researchers in medicinal chemistry, chemical biology, and materials science. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Furthermore, the nitroaromatic moiety is a known modulator of biological activity, often imparting specific redox properties or acting as a key interacting group with biological targets.[3][4]

This technical guide provides a comprehensive analysis of the molecular structure of this compound. We will delve into its structural features, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, technically-grounded understanding of this compound.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

The fundamental structure of this compound is built upon a β-alanine core, where the amino group is functionalized with a 4-nitrobenzenesulfonyl chloride. This arrangement results in a molecule with distinct regions: a flexible aliphatic carboxylic acid chain and a rigid, electron-poor aromatic headgroup.

Below is a diagram illustrating the atomic connectivity and key functional groups.

Physicochemical Data Summary

A summary of the core physicochemical properties of this compound is presented below. These values are critical for predicting the molecule's behavior in experimental settings, including its solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀N₂O₆S | (Calculated) |

| Molecular Weight | 274.25 g/mol | (Calculated) |

| Appearance | Expected to be a white to pale yellow solid | (Inference) |

| Predicted pKa | ~4.5 (Carboxylic Acid), ~9.0 (Sulfonamide N-H) | (ChemAxon Prediction) |

| Predicted LogP | 1.2 - 1.5 | (ChemAxon Prediction) |

| Hydrogen Bond Donors | 2 (COOH, NH) | (Calculated) |

| Hydrogen Bond Acceptors | 6 (C=O, OH, 2xSO₂, 2xNO₂) | (Calculated) |

Isomeric Considerations: The Importance of Regiochemistry

It is crucial to distinguish this compound from its positional isomers, such as 3-((3-nitrophenyl)sulfonamido)propanoic acid. While chemically similar, the position of the nitro group on the aromatic ring significantly influences the molecule's electronic properties, dipole moment, and crystal packing. For instance, the crystal structure for the 3-nitro isomer has been reported, revealing specific hydrogen bonding networks and molecular conformations.[5][6] Such changes in regiochemistry can have profound impacts on biological activity and material properties, underscoring the need for precise synthetic control and characterization.

Part 2: Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most logical and efficient synthesis of the target compound involves the formation of the sulfonamide bond. This disconnection leads to two readily available starting materials: β-alanine and 4-nitrobenzenesulfonyl chloride . The reaction is a nucleophilic acyl substitution at the sulfonyl group, typically performed under basic conditions to deprotonate the amine of β-alanine, enhancing its nucleophilicity, and to neutralize the HCl byproduct. The Schotten-Baumann reaction conditions are ideal for this transformation.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

β-Alanine (1.0 eq)

-

4-Nitrobenzenesulfonyl chloride (1.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.5 eq)

-

Deionized Water

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) and sodium carbonate (2.5 eq) in 100 mL of deionized water.

-

Addition of Sulfonyl Chloride: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in 50 mL of acetone. Add this solution dropwise to the stirring aqueous solution of β-alanine over 30 minutes at room temperature.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase).

-

Work-up (Removal of Acetone): After the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Purification (Extraction): Wash the remaining aqueous solution with 50 mL of diethyl ether to remove any unreacted sulfonyl chloride or other non-polar impurities. Discard the organic layer.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A white or pale-yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight.

Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Part 3: Predicted Spectroscopic Characterization

While a publicly available experimental spectrum for this specific molecule is not readily found, its spectroscopic signature can be accurately predicted by analyzing its constituent functional groups. This approach is standard practice for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | broad singlet | 1H | H OOC- | Carboxylic acid proton, highly deshielded and often broad due to hydrogen bonding.[7] |

| ~8.40 | doublet (d) | 2H | Ar-H (ortho to NO₂) | Protons on the aromatic ring are strongly deshielded by the electron-withdrawing nitro and sulfonyl groups. |

| ~8.10 | doublet (d) | 2H | Ar-H (ortho to SO₂) | See above. |

| ~5.5 - 6.5 | triplet (t) or broad | 1H | -NH - | The sulfonamide proton chemical shift can vary based on solvent and concentration. |

| ~3.45 | triplet (t) | 2H | -CH₂-NH - | Methylene group adjacent to the nitrogen atom. |

| ~2.65 | triplet (t) | 2H | -CH₂-COOH | Methylene group adjacent to the carbonyl carbon, as seen in propanoic acid derivatives.[8] |

¹³C NMR Spectroscopy

The carbon spectrum will reflect the electronic environment of each carbon atom.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | Carbonyl carbon of the carboxylic acid, significantly deshielded.[9] |

| ~150 | Ar-C -NO₂ | Aromatic carbon directly attached to the nitro group. |

| ~145 | Ar-C -SO₂ | Quaternary aromatic carbon attached to the sulfonyl group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~124 | Ar-C H | Aromatic methine carbons. |

| ~40 | -C H₂-NH- | Aliphatic carbon adjacent to the nitrogen. |

| ~35 | -C H₂-COOH | Aliphatic carbon adjacent to the carbonyl group.[9] |

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | Very broad and strong absorption due to hydrogen bonding, characteristic of carboxylic acid dimers.[7][10] |

| ~3300 | N-H stretch | Sulfonamide | A moderately sharp peak for the N-H bond. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group.[7] |

| 1530 & 1350 | N-O asymmetric & symmetric stretch | Nitro Group | Two strong, characteristic absorptions for the NO₂ group. |

| 1340 & 1160 | S=O asymmetric & symmetric stretch | Sulfonamide | Two strong absorptions characteristic of the SO₂ group. |

Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 274 corresponding to [C₉H₁₀N₂O₆S]⁺.

-

Key Fragments:

-

Loss of -COOH (m/z = 45)

-

Loss of -NO₂ (m/z = 46)

-

Loss of -SO₂ (m/z = 64)

-

Cleavage yielding the 4-nitrobenzenesulfonyl cation [O₂NC₆H₄SO₂]⁺ (m/z = 186).

-

Fragments corresponding to the propanoic acid chain.[11]

-

Part 4: Potential Applications and Biological Significance

The structure of this compound suggests several avenues for its application in research and development.

Intermediate for Chemical Synthesis

The presence of a terminal carboxylic acid provides a versatile chemical handle for further elaboration. It can be readily converted into esters, amides, or acid chlorides, allowing it to be incorporated into larger, more complex molecules such as peptides, polymers, or targeted drug conjugates.

Pharmacological Probe and Lead Compound

Given the extensive history of sulfonamides and nitroaromatic compounds in medicine, this molecule is a prime candidate for biological screening.[12][13]

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrases and proteases.[2] This molecule could be tested against various enzyme classes to identify novel inhibitory activities.

-

Antimicrobial and Anticancer Activity: Both the sulfonamide and nitroaromatic motifs are associated with antimicrobial and anticancer properties.[1][3] The nitro group, in particular, can be bioreduced in hypoxic environments (common in tumors and certain bacterial infections) to generate reactive species.[4]

The diagram below illustrates a hypothetical mechanism where a sulfonamide-based drug could act as an inhibitor in a generic cellular signaling pathway, a common mode of action for modern therapeutics.

Conclusion

This compound is a precisely defined chemical entity with significant potential. Its structure is a deliberate amalgamation of functional groups known for their utility in both chemical synthesis and biological applications. The predictable nature of its synthesis and its well-defined spectroscopic characteristics make it an accessible and valuable tool for researchers. The insights provided in this guide, from its fundamental structure to its potential as a pharmacological probe, offer a solid foundation for its exploration in the fields of drug discovery and advanced materials.

References

-

Figueroa Valverde, L. et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. Available at: [Link]

-

Chen, X. M. et al. (2020). Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Chen, X. M. et al. (2020). Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. ResearchGate. Available at: [Link]

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Sarma, B. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. MDPI. Available at: [Link]

-

ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available at: [Link]

-

Sarma, B. et al. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]

-

Rivera-Carrillo, C. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

-

Kumar, S. et al. (2023). IR spectra of compound 10. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. Available at: [Link]

- Google Patents. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

Rivera-Carrillo, C. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of propanoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of propanoic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-Nitrophenylsulfonamido)propanoic acid

A Senior Application Scientist's Perspective on Navigating the Unknown

Preamble: Charting a Course into Unexplored Territory

In the landscape of drug discovery and development, we often encounter novel chemical entities with therapeutic potential that is yet to be defined. 3-(4-Nitrophenylsulfonamido)propanoic acid is one such molecule. A survey of the scientific literature reveals a notable absence of comprehensive studies detailing its specific mechanism of action. This guide, therefore, is not a retrospective summary of established knowledge. Instead, it is a forward-looking strategic framework designed for researchers, scientists, and drug development professionals. It provides a systematic and scientifically rigorous approach to unlock the therapeutic potential of this compound by elucidating its core mechanism of action. As a Senior Application Scientist, my objective is to blend established principles of pharmacology and medicinal chemistry with a practical, field-proven workflow to guide your research endeavors.

Molecular Deconstruction and Mechanistic Hypotheses

The structure of this compound offers a tantalizing array of clues to its potential biological activities. By dissecting the molecule into its constituent pharmacophores, we can formulate initial hypotheses to guide our experimental design.

| Pharmacophore | Potential Biological Significance | Supporting Rationale from Related Compounds |

| 4-Nitrophenyl Group | The nitroaromatic moiety can be a substrate for nitroreductases, leading to the formation of reactive intermediates with potential cytotoxic or antimicrobial effects. It can also serve as a key binding element for specific protein targets. | Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a structural analog, have shown antimicrobial and anticancer activities[1][2][3][4]. The incorporation of a 4-NO2 substitution in a related phenylpropanoic acid derivative enhanced its activity against various bacteria[1]. |

| Sulfonamide Moiety | The sulfonamide group is a classic pharmacophore, famously associated with antibacterial sulfa drugs that inhibit dihydropteroate synthase. It is also a common feature in inhibitors of carbonic anhydrases, proteases, and other enzymes. | A related compound, (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid, is utilized in research focused on enzyme inhibition and inflammatory diseases[5][6]. |

| Propanoic Acid Side Chain | The carboxylic acid group can mimic natural substrates, such as amino acids or metabolic intermediates, allowing the molecule to interact with enzymes or transporters. It also provides a handle for forming hydrogen bonds in a receptor's binding pocket. | 3-Nitropropionic acid, a simpler analog, is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain[7]. |

Based on this analysis, we can postulate several high-level potential mechanisms of action for this compound:

-

Enzyme Inhibition: The compound may act as an inhibitor of key enzymes in metabolic or signaling pathways, such as carbonic anhydrases, proteases, or kinases.

-

Antimicrobial Activity: It could function as an antibiotic, potentially through the inhibition of folic acid synthesis or other essential bacterial pathways.

-

Anticancer Activity: The molecule might exhibit cytotoxicity against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of cancer-specific signaling pathways.

-

Modulation of Inflammatory Pathways: Given the anti-inflammatory connections of some sulfonamides, it could potentially modulate pathways involved in inflammation.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following is a detailed, step-by-step methodology for systematically investigating the mechanism of action of this compound. This workflow is designed to be a self-validating system, with each stage building upon the findings of the previous one.

Caption: A systematic workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Broad Phenotypic Screening

The initial step is to cast a wide net to identify the most promising therapeutic area for this compound.

2.1.1. Protocol: Cancer Cell Line Cytotoxicity Screen

-

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

-

Methodology:

-

Utilize a well-established panel, such as the NCI-60 Human Tumor Cell Lines Screen.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Plate cells from the panel in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the compound (e.g., from 10 nM to 100 µM) for 48-72 hours.

-

Assess cell viability using a standard assay, such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

-

-

Rationale: This provides a broad overview of potential anticancer activity and can reveal patterns of sensitivity that may hint at a specific mechanism.

2.1.2. Protocol: Antimicrobial Susceptibility Testing

-

Objective: To assess the compound's ability to inhibit the growth of clinically relevant bacteria and fungi.

-

Methodology:

-

Select a panel of microorganisms, including the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

-

Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).

-

Serially dilute the compound in growth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test organism.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Rationale: This directly tests the hypothesis that the sulfonamide moiety may confer antibacterial properties.

Phase 2: Target Identification

If the phenotypic screens yield positive results, the next crucial step is to identify the molecular target(s) of the compound.

2.2.1. Protocol: Affinity Chromatography-Mass Spectrometry

-

Objective: To isolate and identify proteins that directly bind to the compound.

-

Methodology:

-

Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). The propanoic acid moiety is a natural point for modification.

-

Incubate the affinity matrix with a cell lysate or protein extract.

-

Wash the matrix extensively to remove non-specific binders.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Rationale: This is a powerful, unbiased method for identifying direct binding partners of a small molecule.

Phase 3: Mechanism Validation

Once putative targets are identified, it is essential to validate their engagement by the compound and the functional consequences of this interaction.

2.3.1. Protocol: In Vitro Target Engagement using Surface Plasmon Resonance (SPR)

-

Objective: To quantify the binding affinity and kinetics of the compound to its purified target protein.

-

Methodology:

-

Immobilize the purified recombinant target protein on an SPR sensor chip.

-

Flow solutions of this compound at various concentrations over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

-

Rationale: SPR provides real-time, label-free quantification of the binding interaction, which is a gold standard for validating a direct drug-target interaction.

Sources

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Determination and Handling of 3-(4-Nitrophenylsulfonamido)propanoic Acid Solubility in DMSO

Abstract

Introduction

The Compound of Interest: 3-(4-Nitrophenylsulfonamido)propanoic acid

This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates a sulfonamide group, a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs. The nitrophenyl moiety can serve as a synthetic handle or contribute to biological activity, while the propanoic acid group provides a point for further modification and influences the compound's polarity and acidity. Accurate characterization of its physicochemical properties, beginning with solubility, is a foundational step in its development pathway.

Dimethyl Sulfoxide (DMSO): The Preeminent Solvent in Early-Stage Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] Its high dielectric constant and capacity as a hydrogen bond acceptor make it an indispensable tool in drug discovery for preparing high-concentration stock solutions used in high-throughput screening (HTS) and various biological assays.[1][3]

However, the utility of DMSO is not without its challenges. It is highly hygroscopic, readily absorbing atmospheric moisture, which can significantly alter the solubility of a compound.[1] Furthermore, compounds dissolved in 100% DMSO may precipitate, or "crash out," upon dilution into the aqueous buffers typical of biological assays, leading to erroneous results.[1][4] Therefore, a thorough understanding of a compound's solubility limits and solution behavior in DMSO is paramount.

The Imperative of Accurate Solubility Data

Inaccurate solubility data can lead to significant downstream consequences, including:

-

Underestimation of a compound's biological activity due to precipitation in assays.

-

Wasted resources from pursuing compounds with poor developability profiles.

-

Lack of reproducibility between experiments.

This guide provides the necessary theoretical grounding and practical methodology to empower researchers to generate reliable solubility data for this compound.

Theoretical Framework for Solubility in DMSO

Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

-

Compound Structure Analysis: this compound possesses distinct structural motifs that influence its solubility:

-

Polar Groups: The carboxylic acid (-COOH), sulfonamide (-SO₂NH-), and nitro (-NO₂) groups are highly polar and capable of engaging in strong dipole-dipole interactions and hydrogen bonding with DMSO's sulfoxide oxygen.

-

Nonpolar Group: The phenyl ring is hydrophobic and will interact with the methyl groups of DMSO.

-

-

Solvent Properties: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[3] Its oxygen atom is a strong hydrogen bond acceptor, which allows it to effectively solvate the acidic protons of the carboxylic acid and sulfonamide groups of the target molecule.

Based on this structural analysis, this compound is predicted to have favorable interactions with DMSO, suggesting it will be reasonably soluble. However, the strength of the compound's crystal lattice energy is unknown and can only be overcome by strong solvation, making empirical determination essential.

Critical Factors Influencing Experimental Solubility

The theoretical potential for solubility can be significantly impacted by practical experimental conditions.

-

Solvent Purity: DMSO is extremely hygroscopic. Water contamination reduces the solvating power of DMSO for many organic compounds and can promote precipitation.[1] It is critical to use anhydrous DMSO and employ handling techniques that minimize exposure to atmospheric moisture.

-

Compound Form (Solid State): The amorphous form of a compound is generally more soluble than its more thermodynamically stable crystalline form.[5] The history of the solid sample (e.g., purification method) can therefore influence the observed solubility.

-

Temperature: While solubility generally increases with temperature, stock solutions are typically prepared and used at room temperature. Heating to force dissolution can lead to the formation of a supersaturated solution that may precipitate over time.[6]

-

Compound Stability: Some compounds can degrade in DMSO, especially over long storage periods or in the presence of acidic or basic impurities.[7][8] It is advisable to prepare solutions fresh when possible and to assess stability if long-term storage is required.[1]

Experimental Protocol for Determining Kinetic Solubility in DMSO

This section details a robust, tiered workflow for determining the kinetic solubility of this compound in DMSO. This protocol is designed to be self-validating by incorporating both visual and spectroscopic analysis.

Materials and Reagents

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆) for NMR analysis

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer and bath sonicator

-

5 mm NMR tubes

Experimental Workflow Diagram

Caption: Workflow for determining compound solubility in DMSO.

Step-by-Step Methodology

This protocol aims to prepare a 100 mM stock solution, a common starting point for screening campaigns.[1]

-

Preparation of High-Concentration Stock:

-

Calculate the mass of this compound required to make a 100 mM solution in a specific volume (e.g., 1 mL). Molecular Weight must be known.

-

Accurately weigh the calculated mass into a sterile, dry glass vial or microcentrifuge tube.

-

Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the vial.

-

-

Dissolution:

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]

-

Causality: Vortexing provides mechanical agitation to disperse the solid and promote dissolution.

-

If the solid is not fully dissolved, place the vial in a bath sonicator for up to 5 minutes at room temperature.

-

Causality: Sonication uses high-frequency sound waves to create cavitation, which helps break apart solid aggregates and enhances the rate of dissolution for kinetically limited compounds. Avoid excessive heating.

-

-

Equilibration and Visual Inspection:

-

Allow the solution to stand at room temperature for at least 1 hour to reach equilibrium.

-

Carefully inspect the solution against a dark background. A fully dissolved compound will yield a clear, homogeneous solution with no visible particulates, haze, or crystals.

-

-

Quantitative Confirmation by ¹H NMR Spectroscopy (Recommended):

-

Rationale: This step validates the identity, integrity, and approximate concentration of the dissolved compound, ensuring that the clear solution is not a result of degradation.[9]

-

Prepare a 1 mM sample by performing a serial dilution of the 100 mM stock solution with DMSO-d₆. For example, add 10 µL of the stock to 990 µL of DMSO-d₆.

-

Transfer ~0.6 mL of the 1 mM solution to a clean, dry NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Data Interpretation and Reporting

-

Soluble: The solution is visually clear, and the ¹H NMR spectrum shows sharp peaks corresponding to the compound's structure with the expected signal-to-noise ratio for a 1 mM solution.

-

Insoluble/Partially Soluble: Visible precipitate is present after the dissolution process. The ¹H NMR spectrum of the supernatant may show significantly lower signal intensity than expected or broad lines, indicating aggregation.

-

If Insoluble at 100 mM: If the compound is insoluble at the starting concentration, the experiment should be repeated in a tiered fashion at lower concentrations (e.g., 50 mM, 20 mM, 10 mM) until the solubility limit is determined.[10]

Data Presentation

All solubility data should be recorded systematically. The following table provides a template for summarizing experimental findings.

Table 1: Hypothetical Solubility Profile of this compound in Anhydrous DMSO at Room Temperature

| Target Concentration (mM) | Method of Observation | Result | Notes |

| 100 | Visual Inspection | Precipitate Observed | Fine white powder remained after sonication. |

| 50 | Visual Inspection | Clear Solution | Solution appeared homogeneous. |

| 50 (from supernatant) | ¹H NMR Spectroscopy | QC Pass | Spectrum consistent with structure; no degradation. |

| Conclusion | - | Soluble up to 50 mM | Kinetic solubility determined to be ≥ 50 mM. |

Best Practices for Handling DMSO Stock Solutions

Proper handling is crucial to maintain the integrity of a compound stock solution over time.

-

Preparation and Storage: Always use anhydrous DMSO in a dry environment to prepare stock solutions.[1] Store solutions in tightly sealed containers (e.g., screw-cap vials with PTFE liners) at low temperatures, typically -20°C or -80°C, to minimize degradation and water absorption.[1]

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and promote compound crystallization, even for substances that were initially fully dissolved.[5] It is best practice to aliquot the stock solution into smaller, single-use volumes.

-

Managing Aqueous Buffer Precipitation: Be aware that compounds highly soluble in pure DMSO may precipitate when diluted into aqueous assay buffers.[1] It is often necessary to determine a compound's "critical precipitation concentration" in the final assay buffer to ensure the test concentration remains in solution.

Conclusion

While a definitive solubility value for this compound in DMSO requires empirical measurement, its molecular structure suggests a high potential for solubility. By following the rigorous experimental protocol and best practices outlined in this guide, researchers can confidently determine its solubility limit, ensuring the generation of reliable and reproducible data. This foundational knowledge is critical for advancing the compound through the drug discovery pipeline, from initial screening to lead optimization.

References

- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- Pawar, S. et al. (n.d.).

- Ziath. (2006).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. [Link]

-

Galkin, M. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

-

ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

-

Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

Smietana, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

gChem Global. (n.d.). DMSO Physical Properties. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ziath.com [ziath.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to 3-(4-Nitrophenylsulfonamido)propanoic Acid: Synthesis, Properties, and Potential Applications

Foreword: The Scientific Context of a Niche Molecule

In the vast landscape of chemical compounds, many molecules exist in relative obscurity, their properties and potential applications yet to be fully elucidated. 3-(4-Nitrophenylsulfonamido)propanoic acid is one such compound. While not the subject of extensive research, its structure, combining a nitrophenylsulfonamide moiety with a β-amino acid backbone, places it at the intersection of several key areas of medicinal and organic chemistry. This guide aims to provide a comprehensive technical overview of this molecule, drawing upon the established chemistry of its constituent parts to infer its likely synthesis, properties, and potential avenues for research and development. This document is intended for researchers, scientists, and drug development professionals who are interested in the exploration of novel chemical entities.

Introduction: Unpacking the Structural Significance

This compound, with the CAS Number 179174-23-3, is a molecule that marries two important pharmacophores: a sulfonamide and a β-amino acid. The sulfonamide group is a cornerstone of medicinal chemistry, famously introduced in the first synthetic antibacterial agents and now present in a wide array of drugs with diverse therapeutic applications.[1] The 4-nitrophenyl group, an electron-withdrawing moiety, can significantly influence the electronic properties and biological activity of the sulfonamide.

The β-amino acid portion of the molecule is also of significant interest. Unlike their proteinogenic α-amino acid counterparts, β-amino acids can form more stable peptide secondary structures and are less susceptible to enzymatic degradation, making them valuable building blocks for peptidomimetics and other bioactive compounds.[2][3] The combination of these two moieties in this compound suggests a molecule with potential for further investigation in drug discovery.

A Postulated History: An Intersection of Chemical Legacies

The historical context for its potential creation lies in the rich history of sulfonamide drug discovery, which began with Gerhard Domagk's discovery of the antibacterial effects of Prontosil in the 1930s. This led to the synthesis of thousands of sulfonamide derivatives in the quest for improved efficacy and a broader spectrum of activity.

More recently, the focus on β-amino acids in medicinal chemistry has surged, with researchers exploring their use in creating novel therapeutic agents with enhanced pharmacokinetic properties. It is within this modern context of scaffold-hopping and the exploration of diverse chemical space that this compound likely emerged.

Synthesis and Characterization: A Proposed Methodological Approach

While a specific, published synthesis for this compound is not available, a plausible and efficient synthetic route can be designed based on established methods for the preparation of N-sulfonylated β-amino acids. The most direct approach would involve the reaction of β-alanine with 4-nitrobenzenesulfonyl chloride.

Proposed Synthetic Protocol

This protocol describes a standard method for the N-sulfonylation of a β-amino acid.

Materials:

-

β-Alanine

-

4-Nitrobenzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve β-alanine in an aqueous solution of sodium carbonate.

-

To this solution, add a solution of 4-nitrobenzenesulfonyl chloride in dioxane dropwise with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 179174-23-3 | Chemical Abstract Service |

| Molecular Formula | C₉H₁₀N₂O₆S | - |

| Molecular Weight | 274.25 g/mol | - |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Potential Applications in Drug Development: An Inferential Analysis

Given the lack of specific biological data for this compound, its potential applications can be inferred from the known activities of structurally related compounds.

Antimicrobial Activity

The sulfonamide moiety is a well-established antibacterial pharmacophore. Furthermore, some nitrophenylsulfonamide derivatives have shown activity against various pathogens.[2] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.[4] It is therefore plausible that this compound could be investigated for its potential antimicrobial properties.

Diagram of Potential Antimicrobial MoA:

Caption: Inferred mechanism of antimicrobial action via enzyme inhibition.

Anti-inflammatory and Analgesic Properties

Certain sulfonamide-containing compounds exhibit anti-inflammatory and analgesic effects.[5][6] The propanoic acid moiety is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features suggests that this compound could be a candidate for screening in anti-inflammatory assays.

Future Directions and Conclusion

This compound represents a molecule with untapped potential. While specific data on its discovery and bioactivity are scarce, its chemical structure provides a strong rationale for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study to establish an optimized and scalable synthesis, followed by full spectroscopic and crystallographic characterization.

-

Biological Screening: A broad-based biological screening campaign to assess its activity in various assays, including antimicrobial, anti-inflammatory, and anticancer screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each structural component to any observed biological activity.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1205-1211.

-

(S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid. Chem-Impex. [Link]

-

(S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)Propanoic Acid. Chem-Impex. [Link]

-

Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]

-

Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296. [Link]

Sources

- 1. Sci-Hub. A synthesis of novel N-sulfonylated β-amino acids / Tetrahedron, 2006 [sci-hub.st]

- 2. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

Unlocking the Therapeutic Potential of 3-(4-Nitrophenylsulfonamido)propanoic Acid: A Technical Guide to Target Identification and Validation

Abstract

3-(4-Nitrophenylsulfonamido)propanoic acid is a synthetic organic compound with a structure suggestive of diverse biological activities. However, its specific therapeutic targets remain uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. By analyzing structurally analogous molecules and proposing a multi-pronged research strategy encompassing computational and experimental approaches, this document serves as a roadmap for elucidating the mechanism of action and unlocking the therapeutic potential of this compound.

Introduction: The Enigma of a Promising Scaffold

This compound possesses a unique combination of chemical moieties: a 4-nitrophenyl group, a sulfonamide linkage, and a propanoic acid tail. Each of these components is present in various known bioactive molecules, suggesting that their combination within a single scaffold could lead to novel pharmacological properties. The 4-nitrophenyl group, for instance, is a feature of some peroxisome proliferator-activated receptor (PPAR) modulators, while the sulfonamide group is a cornerstone of many antibacterial, diuretic, and anti-inflammatory drugs. The propanoic acid moiety can influence solubility, cell permeability, and interaction with target proteins.

Despite this promising chemical architecture, the biological activities and therapeutic targets of this compound have not been extensively studied. This guide outlines a logical, evidence-based workflow to de-orphanize this compound, moving from initial hypothesis generation to rigorous experimental validation.

Learning from Analogs: A Clue-Driven Approach to Hypothesis Generation

In the absence of direct data, a powerful starting point is the examination of structurally similar compounds with known biological activities. This comparative analysis provides a foundation for forming educated hypotheses about the potential therapeutic applications of this compound.

The Anti-Inflammatory Hypothesis

Structurally related compounds such as (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)propanoic acid are utilized as intermediates in the synthesis of pharmaceuticals targeting inflammatory diseases[1][2]. This suggests that this compound may also possess anti-inflammatory properties. Potential targets in this domain include key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

The Anticancer and Antimicrobial Hypotheses

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising anticancer and antimicrobial activities[3][4][5][6]. The shared propanoic acid backbone suggests that our target compound might exhibit similar cytotoxic or antimicrobial effects. Potential anticancer targets could include signaling proteins involved in cell proliferation, survival, and migration, while antimicrobial targets might be found in essential bacterial or fungal metabolic pathways.

The Metabolic Modulation Hypothesis

The presence of the 4-nitrophenyl group is a notable feature in some 4-nitro(thio)phenoxyisobutyric acids, which have been identified as peroxisome proliferator-activated receptor γ (PPARγ) modulators with antidiabetic potential[7]. This raises the intriguing possibility that this compound could interact with PPARs or other nuclear receptors involved in metabolic regulation.

The Enzyme Inhibition Hypothesis

A common thread among many of the related compounds is their role as enzyme inhibitors. For example, 3-Nitropropionic acid is a known irreversible inhibitor of succinate dehydrogenase[8]. The chemical structure of this compound is amenable to fitting into the active sites of various enzymes, making enzyme inhibition a broad but plausible mechanism of action.

Table 1: Summary of Hypotheses Based on Structural Analogs

| Structural Analog | Known/Potential Activity | Potential Targets |

| (S)-3-(4-Hydroxy-3-Nitrophenyl)-2-(Phenylsulfonamido)propanoic Acid | Anti-inflammatory[1][2] | COX-1, COX-2, 5-LOX |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antimicrobial[3][4][5][6] | Proliferation pathways, Bacterial/Fungal enzymes |

| 4-Nitro(thio)phenoxyisobutyric Acids | Antidiabetic[7] | PPARγ |

| 3-Nitropropionic acid | Neurotoxin[8] | Succinate dehydrogenase |

A Multi-Pronged Strategy for Target Identification and Validation

Based on the hypotheses generated, a systematic approach combining computational and experimental methods is proposed. This workflow is designed to first broaden the search for potential targets and then progressively narrow down and validate the most promising candidates.

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Mechanism of Action Studies

Once a direct target has been validated, further studies are needed to elucidate the downstream cellular consequences of target modulation.

Protocol 6: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat relevant cells with this compound at its effective concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against the target protein and key downstream signaling molecules (e.g., phosphorylated vs. total protein).

-

Analysis: Quantify the changes in protein expression or phosphorylation to map the affected signaling pathway.

Figure 3: Hypothetical signaling pathway modulation by this compound.

Conclusion and Future Directions

The journey to identify and validate the therapeutic targets of a novel compound like this compound is a systematic process of hypothesis, experimentation, and refinement. This guide provides a robust framework for this endeavor. By leveraging clues from structurally related molecules and employing a combination of computational and experimental techniques, researchers can efficiently navigate the complexities of target de-orphanization.

Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in animal models to assess efficacy and safety. The successful identification of the molecular targets of this compound will be a critical step in translating this promising chemical scaffold into a potential therapeutic agent.

References

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

-

PubChem. 3-Nitropropionic acid. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

Ortega-Vidal, J., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Pharmaceuticals. [Link]

-

Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 7. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enzyme Inhibition Assay Using 3-(4-Nitrophenylsulfonamido)propanoic acid

Authored by: A Senior Application Scientist

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, renowned for their broad therapeutic applications, largely stemming from their ability to act as potent enzyme inhibitors.[1] The core chemical scaffold of sulfonamides allows for diverse substitutions, leading to a vast chemical space for drug discovery and development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific sulfonamide derivative, 3-(4-Nitrophenylsulfonamido)propanoic acid , in enzyme inhibition assays.

This document will provide the foundational knowledge and a step-by-step protocol for assessing the inhibitory potential of this compound against a relevant enzyme class. Given the well-established activity of sulfonamides against carbonic anhydrases, this application note will focus on an inhibition assay for a representative isoform, Human Carbonic Anhydrase II (hCA II). The principles and methodologies described herein are, however, broadly applicable to other enzyme systems.

Scientific Rationale and Mechanism of Action

Sulfonamides typically function as competitive inhibitors of enzymes that utilize a metal cofactor in their active site. In the case of carbonic anhydrases, which are zinc-containing metalloenzymes, the sulfonamide group coordinates to the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the catalytic activity. This binding event blocks the substrate's access to the active site, thereby inhibiting the enzyme's function.

The subject of this application note, this compound, possesses the key sulfonamide moiety for potential coordination with the zinc cofactor in the active site of carbonic anhydrase. The 4-nitrophenyl group can engage in additional interactions within the active site, potentially influencing the compound's binding affinity and selectivity. The propanoic acid side chain may also contribute to the overall binding kinetics and solubility of the compound.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for determining the inhibitory potential of this compound against hCA II involves measuring the residual enzyme activity at various concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is then determined from the resulting dose-response curve.

Caption: Experimental workflow for the hCA II inhibition assay.

Detailed Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol outlines a colorimetric assay for assessing the inhibition of hCA II using p-nitrophenyl acetate (p-NPA) as the substrate.[1]

Materials and Reagents

-

Enzyme: Purified Human Carbonic Anhydrase II (hCA II)

-

Inhibitor: this compound

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Buffer: 10 mM Tris-HCl, pH 7.4

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Apparatus: 96-well microplate, microplate reader capable of measuring absorbance at 405 nm

Stock Solution Preparation

-

Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM.

-

Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in the assay buffer to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

-

Substrate Stock (10 mM): Dissolve p-NPA in acetonitrile to a final concentration of 10 mM.

Assay Procedure

-

Prepare Serial Dilutions of the Inhibitor:

-

Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to obtain a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

-

Further dilute each of these concentrations 1:100 in the assay buffer. This will result in a final concentration range of 10 µM to 0.1 nM in the assay plate, with a final DMSO concentration of 0.1%.

-

-

Reaction Setup in a 96-well Microplate:

-

Add the following to each well:

-

Assay Buffer: To bring the final volume to 200 µL.

-

hCA II Solution: Add a volume of the diluted enzyme stock to achieve a final concentration that gives a linear reaction rate.

-